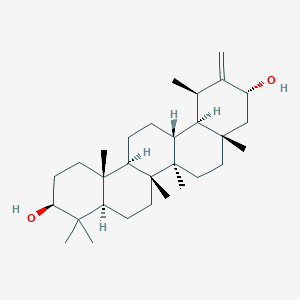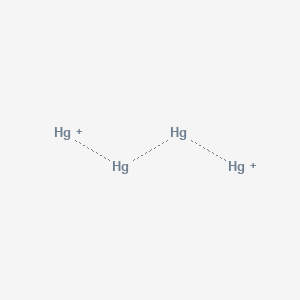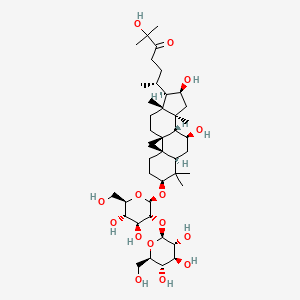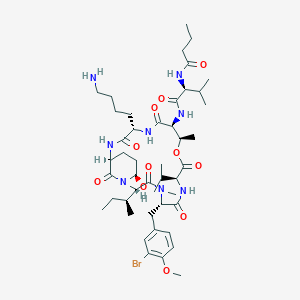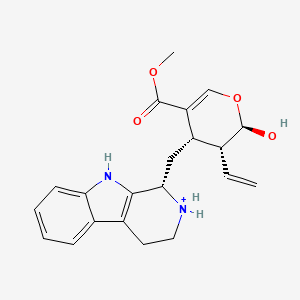
cis-12,13-Epoxy-9-octadecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vernolate is a monounsaturated fatty acid anion that is the conjugate base of vernolic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a long-chain fatty acid anion, a monounsaturated fatty acid anion and an epoxyoctadecenoate. It is a conjugate base of a vernolic acid.
Scientific Research Applications
Structural Analysis and Reaction Formation
- Structural analysis of derivatives of cis-12,13-Epoxy-9-octadecenoic acid, including trans-12,13-epoxy-9-oxo-trans-10-octadecenoic acid, has been conducted. Techniques like capillary GLC method and 1 H-NMR were used to determine the chirality and absolute configurations of these compounds (Van Os et al., 1982).
- The compound undergoes transformations in presence of cysteine and FeCl3, resulting in various oxygenated fatty acids. This process is important for understanding the enzymatic pathways and reactions involving cis-12,13-Epoxy-9-octadecenoic acid (Gardner et al., 1978).
Enzymatic Reactions and Metabolism
- Research on the enzyme hematin has revealed its ability to convert linoleic acid hydroperoxide into various products, including derivatives of cis-12,13-Epoxy-9-octadecenoic acid, highlighting its role in fatty acid metabolism (Dix & Marnett, 1985).
- Allene oxide cyclase, an enzyme in plant lipid metabolism, has been found to interact with compounds like cis-12,13-Epoxy-9-octadecenoic acid, shedding light on its role in the biosynthesis of plant lipid compounds (Hamberg & Fahlstadius, 1990).
Industrial Applications
- Vernolic acid, another name for cis-12,13-Epoxy-9-octadecenoic acid, is used in industrial applications like paints, plastic formulations, and protective coatings. Its accumulation in plant species like Vernonia galamensis and Euphorbia lagascae has been studied, highlighting its potential for industrial use (Seither et al., 1997).
Analytical Methods and Characterization
- Methods like micellar electrokinetic chromatography have been developed for the efficient separation of isomeric epoxy fatty acids, including cis- and trans-12,13-epoxy-9-octadecenoic acid. Such methods are crucial for the analysis and study of these compounds (Wan et al., 1999).
- The use of carbon-13 nuclear magnetic resonance (NMR) spectroscopy for the characterization of compounds like 1,3-divernoloyl glycerol derived from vernolic acid has been investigated, providing insights into the structural analysis of similar compounds (Ayorinde et al., 1993).
properties
Product Name |
cis-12,13-Epoxy-9-octadecenoic acid |
|---|---|
Molecular Formula |
C18H31O3- |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(Z)-11-(3-pentyloxiran-2-yl)undec-9-enoate |
InChI |
InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/p-1/b11-8- |
InChI Key |
CCPPLLJZDQAOHD-FLIBITNWSA-M |
Isomeric SMILES |
CCCCCC1C(O1)C/C=C\CCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-[(2E,6S)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1264066.png)
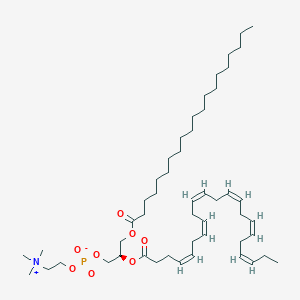

![1-Pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone](/img/structure/B1264070.png)
